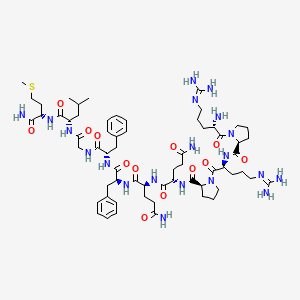

Substance P (alligator)

Número de catálogo:

B12389762

Peso molecular:

1375.6 g/mol

Clave InChI:

CTQWSDGCVRKABT-BHEJXMHWSA-N

Atención:

Solo para uso de investigación. No para uso humano o veterinario.

Descripción

Substance P (alligator) is a useful research compound. Its molecular formula is C63H98N20O13S and its molecular weight is 1375.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality Substance P (alligator) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Substance P (alligator) including the price, delivery time, and more detailed information at info@benchchem.com.

BenchChem offers high-quality Substance P (alligator) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Substance P (alligator) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C63H98N20O13S |

|---|---|

Peso molecular |

1375.6 g/mol |

Nombre IUPAC |

(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide |

InChI |

InChI=1S/C63H98N20O13S/c1-36(2)32-44(56(91)76-40(52(67)87)26-31-97-3)75-51(86)35-74-53(88)45(33-37-14-6-4-7-15-37)80-57(92)46(34-38-16-8-5-9-17-38)81-55(90)41(22-24-49(65)84)77-54(89)42(23-25-50(66)85)78-58(93)48-21-13-30-83(48)61(96)43(19-11-28-73-63(70)71)79-59(94)47-20-12-29-82(47)60(95)39(64)18-10-27-72-62(68)69/h4-9,14-17,36,39-48H,10-13,18-35,64H2,1-3H3,(H2,65,84)(H2,66,85)(H2,67,87)(H,74,88)(H,75,86)(H,76,91)(H,77,89)(H,78,93)(H,79,94)(H,80,92)(H,81,90)(H4,68,69,72)(H4,70,71,73)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |

Clave InChI |

CTQWSDGCVRKABT-BHEJXMHWSA-N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N |

SMILES canónico |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |

Origen del producto |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary structure of Substance P in the American alligator, Alligator mississippiensis. It includes a summary of quantitative data, detailed experimental methodologies for its characterization, and an illustration of its signaling pathway.

Primary Structure of Substance P in Alligator mississippiensis

The primary structure of Substance P in Alligator mississippiensis has been determined to be a C-terminally amidated undecapeptide with the following amino acid sequence[1][2]:

Arg-Pro-Arg-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂

This sequence is identical to that of chicken Substance P and differs from mammalian Substance P by a single amino acid substitution at position 3, where arginine is present instead of lysine[1][2].

Quantitative Data

The following table summarizes the quantitative data regarding Substance P-like immunoreactivity in the brain of Alligator mississippiensis.

| Parameter | Value | Tissue | Reference |

| Substance P-like Immunoreactivity | 405 pmol/g | Whole Brain (wet tissue) | [1] |

Experimental Protocols

The determination of the primary structure of Substance P in Alligator mississippiensis involved a multi-step process encompassing extraction, purification, and sequencing. The following sections detail the methodologies employed.

Tissue Extraction and Peptide Purification

While the specific, detailed protocol for the original alligator study is not fully available, a general workflow can be reconstructed based on standard neuropeptide purification techniques and the methods cited in related studies[3][4].

a) Brain Tissue Homogenization:

-

Whole brains from Alligator mississippiensis are rapidly excised and frozen.

-

The frozen tissue is weighed and homogenized in an acidic extraction solution (e.g., 1 M acetic acid) to inhibit proteolytic degradation.

b) Centrifugation and Solid-Phase Extraction:

-

The homogenate is centrifuged at high speed to pellet cellular debris.

-

The resulting supernatant, containing the peptides, is passed through a C18 solid-phase extraction column to desalt and concentrate the peptide fraction.

-

Peptides are eluted with an organic solvent, typically acetonitrile (B52724), in an acidic aqueous solution.

c) Gel Filtration Chromatography:

-

The concentrated peptide extract is subjected to gel filtration chromatography (e.g., using Sephadex G-25) to separate peptides based on their size.

-

Fractions are collected and assayed for Substance P-like immunoreactivity using a radioimmunoassay.

d) High-Performance Liquid Chromatography (HPLC):

-

Fractions showing high immunoreactivity are pooled and further purified by reverse-phase HPLC.

-

A C18 column is commonly used with a gradient of increasing acetonitrile concentration in an aqueous solution of trifluoroacetic acid to achieve high-resolution separation of peptides.

-

The elution profile is monitored by UV absorbance at 214 nm, and fractions corresponding to the Substance P peak are collected.

Quantification by Radioimmunoassay (RIA)

a) Reagents and Preparation:

-

Antibody: A specific primary antibody raised against Substance P.

-

Tracer: Radiolabeled Substance P (e.g., with ¹²⁵I).

-

Standard: A series of known concentrations of unlabeled synthetic Substance P.

-

Sample: The purified peptide extract from the alligator brain.

-

Secondary Antibody and Precipitating Reagent: To separate the antibody-bound fraction from the free fraction.

b) Assay Procedure:

-

A fixed amount of primary antibody and radiolabeled Substance P are incubated with either the standard or the unknown sample.

-

The unlabeled Substance P in the sample or standard competes with the radiolabeled Substance P for binding to the limited number of antibody sites.

-

After an incubation period (typically 16-24 hours at 4°C), a secondary antibody and a precipitating reagent are added to precipitate the primary antibody-antigen complexes.

-

The mixture is centrifuged, and the supernatant containing the free radiolabeled Substance P is decanted.

-

The radioactivity of the pellet (bound fraction) is measured using a gamma counter.

c) Data Analysis:

-

A standard curve is generated by plotting the percentage of bound radiolabeled Substance P as a function of the concentration of the unlabeled standard.

-

The concentration of Substance P in the unknown sample is determined by interpolating its percentage of bound radioactivity on the standard curve.

Amino Acid Sequencing by Automated Edman Degradation

The primary amino acid sequence of the purified peptide was determined using automated Edman degradation[3]. This method sequentially removes one amino acid at a time from the N-terminus of the peptide[10][11][12][13].

a) Principle:

-

The peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions, which attaches to the N-terminal amino group.

-

The derivatized N-terminal amino acid is then cleaved from the peptide chain under acidic conditions, forming a thiazolinone derivative.

-

This derivative is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid.

-

The PTH-amino acid is identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.

-

The remaining peptide is then subjected to the next cycle of the degradation process.

b) Automated Sequencing Workflow:

-

The purified alligator Substance P is loaded into an automated protein sequencer.

-

The sequencer performs the repetitive cycles of PITC coupling, cleavage, and conversion automatically.

-

The identity of the PTH-amino acid from each cycle is determined by an integrated HPLC system, thus revealing the amino acid sequence from the N-terminus.

Substance P Signaling Pathway

Substance P exerts its biological effects by binding to the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR)[14][15]. While the specific signaling cascade in Alligator mississippiensis has not been detailed, it is expected to follow the highly conserved pathway observed in other vertebrates. Upon binding of Substance P, the NK1R activates Gq/11 and other G proteins, initiating a cascade of intracellular signaling events that lead to various physiological responses, including neurotransmission, inflammation, and smooth muscle contraction[16][17][18][19].

Substance P Signaling Pathway via the NK1 Receptor.

References

- 1. Structural characterization of tachykinins (neuropeptide gamma, neurokinin A, and substance P) from a reptile, Alligator mississipiensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Primary structure of neuropeptide Y from brains of the American alligator (Alligator mississippiensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification and characterisation of a membrane-bound substance-P-degrading enzyme from human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substance P radioimmunoassay using Nalpha-tyrosyl-substance P and demonstration of the presence of substance P-like immunoreactivities in human blood and porcine tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. phoenixbiotech.net [phoenixbiotech.net]

- 7. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]

- 8. revvity.com [revvity.com]

- 9. abyntek.com [abyntek.com]

- 10. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 11. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. Edman degradation - Wikipedia [en.wikipedia.org]

- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 14. Substance P - Wikipedia [en.wikipedia.org]

- 15. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 16. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Tachykinins from the Alligator Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal research leading to the discovery and isolation of tachykinins from the brain of the American alligator, Alligator mississippiensis. Tachykinins are a family of neuropeptides that play crucial roles in a variety of physiological processes, including smooth muscle contraction, nociception, and inflammation.[1][2] Understanding the structure and function of these peptides in reptiles offers valuable insights into the evolution of neuroendocrine systems and presents opportunities for novel drug development.

Quantitative Analysis of Tachykinins in Alligator Brain

An initial investigation into the presence of tachykinins in the alligator brain revealed significant concentrations of substance P-like and neurokinin A-like immunoreactivity.[3] The quantitative data obtained from radioimmunoassays are summarized in the table below.

| Immunoreactivity | Concentration (pmol/g wet tissue) |

| Substance P-like | 405 |

| Neurokinin A-like | 514 |

Structural Characterization of Alligator Tachykinins

Following initial detection, researchers successfully isolated and sequenced several tachykinin peptides from alligator brain extracts.[3] The primary amino acid sequences of these peptides are detailed in the table below, alongside a comparison to their mammalian counterparts.

| Alligator Tachykinin | Primary Amino Acid Sequence | Comparison with Mammalian Homolog |

| Substance P | Arg-Pro-Arg-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | One substitution (Arg for Lys3) compared to mammalian substance P. Identical to chicken substance P.[3] |

| Neuropeptide gamma | Asp-Ala-Gly-Tyr-Gly-Gln-Ile-Ser-His-Lys-Arg-His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH2 | One substitution (Tyr for His4) compared to mammalian neuropeptide gamma.[3] |

| Neurokinin A | Identical to mammalian neurokinin A | No amino acid substitutions.[3] |

Notably, a peptide with the chromatographic properties of mammalian neuropeptide K was not identified in the alligator brain extracts.[3]

Experimental Protocols

The successful isolation and characterization of tachykinins from the alligator brain involved a multi-step process. The key experimental methodologies are detailed below.

Brain Tissue Extraction and Homogenization

A critical first step in the isolation of neuropeptides is the careful extraction from the source tissue. The general procedure is outlined below.

Purification by Chromatography

The crude brain extract, containing a complex mixture of peptides and other molecules, requires further purification to isolate the tachykinins of interest. This is typically achieved through a series of chromatographic steps.

Gel filtration chromatography separates molecules based on their size. This technique was employed as an initial purification step to fractionate the alligator brain extract.

Reverse-phase HPLC is a high-resolution technique used to separate peptides based on their hydrophobicity. This was a crucial step in the purification of alligator tachykinins to homogeneity.[3]

Structural Analysis

Once purified, the primary structure of the isolated peptides was determined using automated Edman degradation.[4]

Tachykinin Signaling Pathway

Tachykinins exert their biological effects by binding to and activating specific G protein-coupled receptors (GPCRs), known as neurokinin (NK) receptors.[2] While the specific signaling cascades in alligator neurons have not been fully elucidated, the general mechanism of tachykinin receptor signaling is well-conserved across vertebrates.

Conclusion

The successful discovery, isolation, and structural characterization of tachykinins from the alligator brain have provided a foundational understanding of this neuropeptide system in a key reptilian species.[3] The detailed methodologies and quantitative data presented in this guide serve as a valuable resource for researchers in the fields of neurobiology, pharmacology, and evolutionary biology. Further investigation into the physiological roles and receptor interactions of these alligator-specific tachykinins may unveil novel therapeutic targets for a range of conditions.

References

- 1. Frontiers | Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic [frontiersin.org]

- 2. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural characterization of tachykinins (neuropeptide gamma, neurokinin A, and substance P) from a reptile, Alligator mississipiensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Primary structure of neuropeptide Y from brains of the American alligator (Alligator mississippiensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Identification and Cloning of the Substance P (Tachykinin 1) Gene in Alligator mississippiensis

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive, step-by-step methodology for the identification, cloning, and characterization of the Substance P gene (preprotachykinin-1, TAC1) in the American alligator, Alligator mississippiensis. The protocols outlined herein are designed for researchers in molecular biology, neuroscience, and pharmacology, offering a robust framework for investigating the reptilian tachykinin system. This document includes detailed experimental procedures, data presentation strategies, and visual workflows to facilitate successful gene isolation and analysis.

Introduction

Substance P (SP) is a neuropeptide of the tachykinin family, playing a crucial role as a neurotransmitter and neuromodulator in various physiological processes, including pain transmission, inflammation, and mood regulation.[1][2][3] In mammals, Substance P is encoded by the TAC1 gene, which also produces other tachykinins like neurokinin A through alternative splicing.[2][4] Research on the tachykinin system in diverse vertebrate lineages, such as reptiles, is essential for understanding the evolution of these signaling pathways and for the discovery of novel therapeutic targets.

Previous research has successfully identified and sequenced the Substance P peptide from the brain of Alligator mississippiensis, revealing a primary structure of Arg-Pro-Arg-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.[5] This sequence, which shows a single amino acid substitution compared to its mammalian counterpart, provides a critical starting point for isolating the corresponding gene.[5]

This guide details a strategy that leverages this known peptide sequence to clone the full-length alligator TAC1 cDNA. The approach involves two main stages:

-

Identification of a partial cDNA sequence using degenerate polymerase chain reaction (PCR).

-

Amplification of the full-length cDNA using Rapid Amplification of cDNA Ends (RACE).

Experimental Workflow

The overall strategy for cloning the alligator TAC1 gene is depicted below.

Caption: Overall experimental workflow for alligator TAC1 gene cloning.

Detailed Experimental Protocols

Tissue Collection and RNA Extraction

High-quality, intact RNA is paramount for successful cDNA synthesis and cloning.

Protocol 3.1.1: Total RNA Extraction

-

Excise brain tissue (regions with high expected SP expression, such as the hypothalamus or spinal cord) from an American alligator and immediately snap-freeze in liquid nitrogen. Store at -80°C.

-

Homogenize ~50-100 mg of frozen tissue in 1 mL of TRIzol Reagent or a similar guanidinium (B1211019) thiocyanate-based solution.

-

Following the manufacturer's protocol, perform phase separation using chloroform (B151607) and precipitate the RNA from the aqueous phase with isopropanol.

-

Wash the RNA pellet with 75% ethanol, air-dry briefly, and resuspend in RNase-free water.

-

Assess RNA integrity and concentration using a spectrophotometer (A260/A280 ratio should be ~2.0) and by running an aliquot on a denaturing agarose gel.

Protocol 3.1.2: mRNA Purification

-

Isolate messenger RNA (mRNA) from 100-500 µg of total RNA using an oligo(dT)-cellulose spin column or magnetic beads, following the manufacturer's instructions.

-

Elute the purified mRNA in RNase-free water and quantify.

First-Strand cDNA Synthesis

Protocol 3.2.1: Reverse Transcription

-

In an RNase-free tube, combine 1-5 µg of mRNA or 5-10 µg of total RNA with 1 µL of an oligo(dT) primer (500 µg/mL) and RNase-free water to a final volume of 12 µL.

-

Heat the mixture to 70°C for 10 minutes and then place on ice for 5 minutes.

-

Add the following components:

-

4 µL of 5X First-Strand Buffer

-

2 µL of 0.1 M DTT

-

1 µL of 10 mM dNTP mix

-

-

Mix gently and incubate at 42°C for 2 minutes.

-

Add 1 µL (200 units) of a high-fidelity reverse transcriptase (e.g., SuperScript IV).

-

Incubate at 42-50°C for 60 minutes.

-

Inactivate the enzyme by heating to 70°C for 15 minutes. The resulting single-stranded cDNA can be used directly for PCR.

Degenerate PCR for Partial Gene Identification

Degenerate primers are designed based on conserved regions of the known alligator Substance P amino acid sequence (RPR PQQFFGLM ).[5] The most conserved regions across species, particularly the C-terminus, are ideal targets.

Table 1: Degenerate Primer Design for Alligator TAC1

| Primer Name | Direction | Sequence (5' to 3') | Degeneracy | Target Amino Acid Sequence |

|---|---|---|---|---|

| TAC1-F-deg | Forward | MGN CCN MGN CCN CAR CAR | 128 | R P R P Q Q |

| TAC1-R-deg | Reverse | ACR AAN CCN AAR AAN CAN GT | 256 | M L G F F (antisense) |

N = A/C/G/T, R = A/G, Y = C/T, M = A/C, K = G/T, S = G/C, W = A/T, H = A/C/T, B = C/G/T, V = A/C/G, D = A/G/T

Protocol 3.3.1: Degenerate PCR Amplification [6]

-

Set up a 50 µL PCR reaction as follows:

-

5 µL of 10X High-Fidelity PCR Buffer

-

1 µL of 10 mM dNTPs

-

2 µL of 50 mM MgSO₄

-

2 µL of each degenerate primer (10 µM stock)

-

1 µL of first-strand cDNA template

-

0.5 µL of a high-fidelity DNA polymerase (e.g., Taq or Pfu)

-

Nuclease-free water to 50 µL

-

-

Perform PCR using a touchdown protocol to enhance specificity:

-

Initial Denaturation: 95°C for 3 min

-

10 cycles of:

-

95°C for 30 sec

-

60°C to 50°C for 30 sec (-1°C/cycle)

-

72°C for 45 sec

-

-

30 cycles of:

-

95°C for 30 sec

-

50°C for 30 sec

-

72°C for 45 sec

-

-

Final Extension: 72°C for 7 min

-

-

Analyze 10 µL of the PCR product on a 1.5% agarose gel. Excise bands of the expected size.

-

Purify the DNA from the gel slice using a commercial kit.

-

Clone the purified PCR product into a TA cloning vector and transform into competent E. coli.

-

Select several positive colonies, isolate plasmid DNA, and send for Sanger sequencing.

Rapid Amplification of cDNA Ends (RACE)

Once a partial sequence is confirmed, gene-specific primers (GSPs) are designed for 5' and 3' RACE to obtain the full-length cDNA sequence.[7][8][9]

Table 2: Example Gene-Specific Primers for RACE

| Primer Name | Type | Direction | Sequence (5' to 3') |

|---|---|---|---|

| GSP1-Reverse | 5' RACE | Reverse | [Sequence from 3' end of known fragment] |

| GSP2-Nested-R | 5' RACE | Reverse | [Upstream of GSP1-Reverse] |

| GSP3-Forward | 3' RACE | Forward | [Sequence from 5' end of known fragment] |

| GSP4-Nested-F | 3' RACE | Forward | [Downstream of GSP3-Forward] |

Protocol 3.4.1: 5' RACE [8][9]

-

Synthesize first-strand cDNA from alligator brain mRNA using the gene-specific primer GSP1-Reverse.

-

Purify the first-strand product to remove unincorporated primers and dNTPs.

-

Add a homopolymeric tail (e.g., poly-C) to the 3' end of the cDNA using terminal deoxynucleotidyl transferase (TdT).

-

Perform a primary PCR using the tailed cDNA as a template, an anchor primer (e.g., an oligo-dG primer), and GSP1-Reverse.

-

Perform a nested PCR using the product from the primary PCR as a template, the anchor primer, and the nested primer GSP2-Nested-R to increase specificity.

-

Clone and sequence the resulting PCR products.

Protocol 3.4.2: 3' RACE [8][10]

-

Synthesize first-strand cDNA using an oligo(dT)-adapter primer.

-

Perform a primary PCR using the cDNA as a template, the gene-specific primer GSP3-Forward, and an adapter primer that targets the adapter sequence.

-

Perform a nested PCR using the product from the primary PCR, the nested primer GSP4-Nested-F, and the adapter primer.

-

Clone and sequence the resulting PCR products.

Sequence Assembly and Confirmation

-

Assemble the sequences from the degenerate PCR, 5' RACE, and 3' RACE products to generate the full-length contiguous cDNA sequence.

-

Identify the open reading frame (ORF), 5' untranslated region (UTR), 3' UTR, and polyadenylation signal.

-

Design a new set of gene-specific primers flanking the start and stop codons of the full ORF.

-

Perform a final PCR on the original alligator brain cDNA to amplify the entire coding sequence.

-

Sequence this final product to confirm the assembled sequence is correct and does not contain artifacts from the RACE procedures.

Data Presentation

Quantitative data from the experimental procedures should be summarized for clarity and reproducibility.

Table 3: RNA Quantification and Quality Control

| Tissue Source | Total RNA Yield (µg) | A260/A280 Ratio | mRNA Yield (µg) | RNA Integrity Number (RIN) |

|---|---|---|---|---|

| Hypothalamus | e.g., 250 | e.g., 2.05 | e.g., 5.2 | e.g., 9.5 |

| Spinal Cord | e.g., 180 | e.g., 2.01 | e.g., 3.8 | e.g., 9.2 |

Table 4: Summary of Cloned Sequences

| Clone ID | Cloning Method | Insert Size (bp) | Vector | Sequencing Result |

|---|---|---|---|---|

| AG-TAC1-DP1 | Degenerate PCR | e.g., 150 | pGEM-T Easy | Confirmed partial TAC1 |

| AG-TAC1-5R1 | 5' RACE | e.g., 450 | pGEM-T Easy | Confirmed 5' UTR and start |

| AG-TAC1-3R1 | 3' RACE | e.g., 600 | pGEM-T Easy | Confirmed 3' UTR and poly(A) |

Substance P Signaling Pathway

Substance P exerts its effects by binding to neurokinin (NK) receptors, primarily the NK1 receptor (NK1R), which is a G-protein coupled receptor (GPCR).[2][11][12] The activation of NK1R initiates downstream signaling cascades that modulate neuronal excitability and inflammatory responses.

Caption: Simplified Substance P / NK1R signaling pathway.[3][11]

Conclusion

This guide provides a robust and detailed framework for the identification and cloning of the Substance P (TAC1) gene from the American alligator. The successful isolation of this gene will enable a wide range of future research, including phylogenetic analysis of the tachykinin system, investigation of gene expression patterns in different tissues, and functional characterization of the alligator Substance P precursor protein. This knowledge is fundamental for comparative neuroscience and may provide insights for the development of novel pharmaceuticals targeting the neurokinin system.

References

- 1. alc-0159.com [alc-0159.com]

- 2. Substance P - Wikipedia [en.wikipedia.org]

- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Frontiers | Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic [frontiersin.org]

- 5. Structural characterization of tachykinins (neuropeptide gamma, neurokinin A, and substance P) from a reptile, Alligator mississipiensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gene cloning using degenerate primers and genome walking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. 5´ RACE System for Rapid Amplification of cDNA Ends | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Rapid amplification of cDNA ends - Wikipedia [en.wikipedia.org]

- 10. Adapting 3' Rapid Amplification of CDNA Ends to Map Transcripts in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biochemistry, Substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Distribution and Putative Roles of Substance P in the Alligator Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), a member of the tachykinin peptide family, is a crucial neurotransmitter and neuromodulator implicated in a variety of physiological processes, including nociception, inflammation, and stress responses. While extensively studied in mammals, its precise localization and function within the central nervous system (CNS) of crocodilians, such as the American alligator (Alligator mississippiensis), remain largely unexplored. This technical guide synthesizes the current, albeit limited, knowledge on Substance P in the alligator CNS, supplemented with comparative data from other reptilian and avian species to provide a comprehensive overview for researchers. This document details the known quantitative data, proposes experimental methodologies for its study, and illustrates putative signaling pathways.

Introduction to Substance P in Vertebrates

Substance P is an eleven-amino acid neuropeptide that exerts its biological effects through binding to neurokinin receptors, primarily the neurokinin-1 receptor (NK1R).[1] In the central nervous system, SP is involved in the transmission of pain signals, regulation of mood and anxiety, and neuroinflammatory processes.[1] Its widespread distribution across the CNS of various vertebrate species suggests a conserved and fundamental role in neural function.[2]

The Tachykinin Family

Substance P belongs to the tachykinin family of peptides, which are characterized by a common C-terminal sequence.[2] This family includes other important neuropeptides such as Neurokinin A (NKA) and Neurokinin B (NKB), which also interact with a family of G protein-coupled receptors (NK1R, NK2R, and NK3R).[3]

Quantitative and Structural Data of Substance P in the Alligator

Direct research on Substance P in the alligator CNS is sparse. However, a key study provides foundational quantitative and structural information.

Concentration of Substance P-like Immunoreactivity

A study on the whole brain of Alligator mississippiensis reported a high concentration of Substance P-like immunoreactivity.[4] This finding suggests a significant role for this neuropeptide in the alligator brain. The quantitative data is summarized in the table below.

| Brain Region | Substance P-like Immunoreactivity (pmol/g wet tissue) | Species | Reference |

| Whole Brain | 405 | Alligator mississippiensis | [4] |

Primary Structure of Alligator Substance P

The primary amino acid sequence of Substance P in the alligator has been determined and shows a high degree of conservation with that of avian species, reflecting the close phylogenetic relationship between crocodilians and birds.[4]

Alligator Substance P: Arg-Pro-Arg-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2[4]

This sequence is identical to that of chicken Substance P and differs from mammalian Substance P by a single amino acid substitution (Arg for Lys at position 3).[4]

Putative Localization of Substance P in the Alligator CNS: A Comparative Approach

In the absence of detailed immunohistochemical studies on the alligator brain and spinal cord, we can infer the likely distribution of Substance P by examining findings in other reptiles, such as turtles and lizards, as well as in birds.

Telencephalon

In turtles, Substance P-like immunoreactivity is found in the basal telencephalon, including the striatum and pallidum, which are involved in motor control.[5] Studies on the molecular anatomy of the alligator telencephalon have identified homologous regions, suggesting a similar distribution of SP.[6]

Diencephalon

The diencephalon, which includes the thalamus and hypothalamus, is a major site of Substance P activity in vertebrates. In cats, a high density of SP-immunoreactive fibers and cell bodies is observed in various hypothalamic nuclei, which are involved in neuroendocrine and autonomic regulation.[7] Given the conserved functions of the hypothalamus, a similar dense innervation is expected in the alligator. In birds, SP-containing neurons in the suprachiasmatic nucleus of the hypothalamus project to the Edinger-Westphal nucleus, suggesting a role in regulating circadian rhythms and visceral functions.[8][9]

Mesencephalon (Midbrain)

The midbrain, particularly the tegmentum, shows high levels of Substance P in turtles.[5] This region is involved in motor control, reward, and arousal.

Rhombencephalon (Hindbrain)

The hindbrain, including the pons and medulla oblongata, contains numerous SP-immunoreactive fibers and neurons in various vertebrate species, associated with autonomic control and sensory processing.

Spinal Cord

In the spinal cord of vertebrates, Substance P is classically associated with primary afferent fibers that transmit nociceptive information to the dorsal horn.[10][11] It is highly probable that a similar arrangement exists in the alligator spinal cord, where SP would play a key role in processing pain signals from the periphery.

Experimental Protocols for Studying Substance P in the Alligator CNS

The following is a generalized protocol for the immunohistochemical localization of Substance P in alligator brain and spinal cord tissue, adapted from standard procedures for vertebrate nervous tissue.

Tissue Preparation

-

Perfusion and Fixation: Anesthetize the alligator and perfuse transcardially with cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

-

Post-fixation: Dissect the brain and spinal cord and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotection: Transfer the tissue to a 30% sucrose (B13894) solution in PBS until it sinks.

-

Sectioning: Freeze the tissue and cut 30-40 µm sections on a cryostat or freezing microtome.

Immunohistochemistry

-

Blocking: Incubate free-floating sections in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours at room temperature.

-

Primary Antibody Incubation: Incubate sections with a primary antibody against Substance P (rabbit or mouse monoclonal) diluted in the blocking solution overnight at 4°C.

-

Washing: Wash sections three times in PBS.

-

Secondary Antibody Incubation: Incubate sections with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 2 hours at room temperature.

-

Mounting and Visualization: Mount sections on slides, coverslip with an anti-fade mounting medium, and visualize using a fluorescence or confocal microscope.

Caption: A generalized workflow for immunohistochemical localization of Substance P.

Putative Signaling Pathways of Substance P

Substance P primarily signals through the NK1 receptor, a G protein-coupled receptor that activates intracellular second messenger systems.[12] While specific studies in alligators are lacking, the signaling cascade is highly conserved across vertebrates.

NK1 Receptor Activation and Downstream Effects

-

Binding: Substance P binds to the NK1 receptor on the cell membrane.

-

G Protein Activation: This binding activates a Gq/11 G protein.

-

Phospholipase C Activation: The activated G protein stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

-

Protein Kinase C Activation: DAG and Ca2+ activate protein kinase C (PKC), which phosphorylates various downstream targets, leading to changes in neuronal excitability and gene expression.

Caption: A putative signaling pathway for Substance P via the NK1 receptor.

Conclusion and Future Directions

The study of Substance P in the alligator central nervous system is in its infancy. The available data, combined with comparative neuroanatomical and physiological studies, strongly suggest that Substance P is a significant neuromodulator in the alligator, likely involved in sensory processing, motor control, and autonomic regulation. Future research should focus on detailed immunohistochemical mapping of Substance P and its receptors throughout the alligator CNS. Such studies will provide a much-needed foundation for understanding the functional roles of this important neuropeptide in this phylogenetically important species and could offer insights into the evolution of neuropeptide systems in vertebrates. Furthermore, elucidating the specific roles of Substance P in the alligator could have implications for veterinary medicine and provide novel models for drug development targeting tachykinin pathways.

References

- 1. Substance P - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic [frontiersin.org]

- 3. Tachykinins, new players in the control of reproduction and food intake: A comparative review in mammals and teleosts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural characterization of tachykinins (neuropeptide gamma, neurokinin A, and substance P) from a reptile, Alligator mississipiensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular anatomy of the alligator dorsal telencephalon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunocytochemical study of substance P-like fibres and cell bodies in the cat diencephalon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Substance P-containing neurons of the avian suprachiasmatic nucleus project directly to the nucleus of Edinger-Westphal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Substance P-containing neurons of the avian suprachiasmatic nucleus project directly to the nucleus of Edinger-Westphal - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Abnormal substance P release from the spinal cord following injury to primary sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Substance P and neurotensin are up-regulated in the lumbar spinal cord of animals with neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]

Expression of Substance P in Alligator Peripheral Tissues: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the current knowledge and methodologies for studying the expression of the neuropeptide Substance P (SP) in the peripheral tissues of alligators. This document is intended for researchers, scientists, and drug development professionals interested in the neurobiology and physiology of crocodilians.

While research on Substance P in alligator peripheral tissues is limited, this guide consolidates the available data, presents detailed experimental protocols adapted for reptile tissues, and outlines the potential physiological roles of this important neuropeptide.

Introduction to Substance P

Substance P is an eleven-amino acid neuropeptide belonging to the tachykinin family.[1][2][3] It is a key mediator in a variety of physiological processes, including inflammation, pain transmission, smooth muscle contraction, and immune regulation.[2][4][5][6] SP exerts its effects by binding primarily to the high-affinity neurokinin-1 receptor (NK1R), a G protein-coupled receptor.[1][2] In mammals, SP and its receptor are widely distributed throughout the central and peripheral nervous systems, as well as in non-neuronal cells in peripheral tissues like the gastrointestinal tract, skin, and pancreas.[3][7]

In the American alligator (Alligator mississippiensis), the primary structure of Substance P has been identified as Arg-Pro-Arg-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2. This sequence is identical to that of chicken Substance P and differs from the mammalian version by a single amino acid substitution (Arg for Lys3).[8]

Quantitative Data on Substance P Expression

Direct quantitative data on Substance P expression in the peripheral tissues of alligators is scarce in existing literature. However, a key study has provided a benchmark for its concentration in the central nervous system. In contrast, an immunocytochemical investigation of the alligator pancreas did not detect the presence of Substance P.

| Tissue | Species | Method | Expression Level | Reference |

| Whole Brain | Alligator mississippiensis | Radioimmunoassay | 405 pmol/g (wet tissue) | [8] |

| Pancreas | Alligator mississippiensis | Immunocytochemistry | Not Detected | [9] |

Methodologies for Studying Substance P Expression

The following sections detail standardized protocols that can be adapted for the quantification and localization of Substance P in alligator peripheral tissues.

Immunohistochemistry (IHC) for Localization

Immunohistochemistry is a powerful technique for visualizing the distribution of Substance P within the cellular context of tissues. The following is a generalized protocol for formalin-fixed, paraffin-embedded (FFPE) tissues.

Experimental Protocol: Immunohistochemical Staining for Substance P

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene (or a non-toxic clearing agent): 2 changes, 10 minutes each.

-

Transfer to 100% Ethanol (B145695): 2 changes, 5 minutes each.

-

Transfer to 95% Ethanol: 1 change, 5 minutes.

-

Transfer to 70% Ethanol: 1 change, 5 minutes.

-

Rinse in distilled water: 5 minutes.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in a 10mM Sodium Citrate buffer (pH 6.0).

-

Heat the solution to a sub-boiling temperature (95-100°C) for 20 minutes in a water bath or steamer.

-

Allow slides to cool to room temperature in the buffer (approx. 20 minutes).

-

-

Blocking:

-

Wash slides in Phosphate Buffered Saline (PBS).

-

Block endogenous peroxidase activity by incubating sections in 0.3% H2O2 in PBS for 15 minutes.

-

Wash slides in PBS.

-

Apply a blocking serum (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate sections with a primary antibody against Substance P overnight at 4°C in a humidified chamber. The optimal dilution must be determined empirically.

-

-

Detection:

-

Wash slides in PBS.

-

Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.

-

Wash slides in PBS.

-

Incubate with an Avidin-Biotin Complex (ABC) reagent conjugated to horseradish peroxidase (HRP) for 30-60 minutes.

-

Wash slides in PBS.

-

-

Visualization:

-

Apply a chromogen solution, such as Diaminobenzidine (DAB), and monitor for color development under a microscope.

-

Stop the reaction by immersing the slides in distilled water.

-

-

Counterstaining, Dehydration, and Mounting:

-

Lightly counterstain with Hematoxylin.

-

Dehydrate slides through a graded series of ethanol (70%, 95%, 100%).

-

Clear with xylene and mount with a permanent mounting medium.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Quantification

ELISA provides a sensitive method for quantifying Substance P levels in tissue homogenates. A competitive ELISA is commonly used for small molecules like SP.

Experimental Protocol: Competitive ELISA for Substance P

-

Sample Preparation:

-

Rinse fresh peripheral tissues (e.g., gut, skin, muscle) in ice-cold PBS to remove excess blood.

-

Weigh the tissue and homogenize it in an appropriate lysis buffer on ice.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for analysis. Total protein concentration should be determined for normalization.

-

-

ELISA Procedure:

-

Prepare standards with known concentrations of Substance P and samples.

-

Add 50 µL of standard or sample to each well of a microplate pre-coated with a capture antibody.

-

Immediately add 50 µL of a biotinylated Substance P conjugate (Detection Reagent A).

-

Cover the plate and incubate for 1 hour at 37°C.

-

Aspirate and wash the wells 3 times with wash buffer.

-

Add 100 µL of HRP-conjugated Avidin (Detection Reagent B).

-

Incubate for 30 minutes at 37°C.

-

Aspirate and wash the wells 5 times.

-

Add 90 µL of TMB Substrate Solution and incubate for 15-20 minutes at 37°C in the dark.

-

Add 50 µL of Stop Solution to terminate the reaction.

-

Read the optical density (OD) at 450 nm immediately. The concentration of Substance P is inversely proportional to the OD.

-

RT-qPCR for Gene Expression Analysis

Reverse Transcription Quantitative PCR (RT-qPCR) can be used to measure the expression of the Tachykinin 1 (TAC1) gene, which encodes Substance P. This method indicates the level of transcriptional activity.

Experimental Protocol: RT-qPCR for TAC1 Gene Expression

-

RNA Extraction:

-

Excise fresh alligator peripheral tissues and immediately stabilize them in an RNA stabilization solution (e.g., RNAlater) or flash-freeze in liquid nitrogen.

-

Extract total RNA using a standard protocol such as a TRIzol-based method or a commercial kit.

-

Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qPCR:

-

Design primers specific to the alligator TAC1 gene. Primers should span an exon-exon junction to avoid amplification of genomic DNA.

-

Prepare the qPCR reaction mix containing cDNA, forward and reverse primers, and a SYBR Green or TaqMan-based master mix.

-

Run the qPCR reaction on a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Include a melt curve analysis at the end of the run (for SYBR Green) to verify the specificity of the product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each sample.

-

Normalize the Ct value of the TAC1 gene to the Ct value of a validated housekeeping gene (e.g., 18S rRNA, GAPDH).

-

Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method.

-

Potential Signaling Pathway of Substance P

Substance P primarily signals through the NK1 receptor. The binding of SP to NK1R activates G-proteins, leading to the stimulation of downstream second messenger pathways, most notably the phospholipase C (PLC) pathway. This results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium levels and activate protein kinase C (PKC), respectively. These events trigger a cascade of cellular responses.[1]

Anticipated Biological Functions in Alligators

Based on its well-documented roles in other vertebrates, Substance P in alligator peripheral tissues is likely involved in:

-

Gastrointestinal Motility: As a tachykinin, SP is known to cause rapid contraction of smooth muscle in the gut wall, suggesting a role in peristalsis and digestive regulation.[10]

-

Inflammation and Immunity: SP is a potent pro-inflammatory agent that can modulate the activity of various immune cells. It may play a role in the alligator's response to tissue injury and infection.[2][6]

-

Nociception: SP is a key neurotransmitter in sensory nerve fibers that transmit pain signals from the periphery to the central nervous system.

-

Cardiovascular Regulation: In mammals, SP can induce vasodilation and hypotension, suggesting a potential role in regulating blood flow in peripheral tissues.

Further research is required to elucidate the specific expression patterns and physiological functions of Substance P in the peripheral tissues of alligators. The methodologies and information presented in this guide provide a foundational framework for such investigations.

References

- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Role of Substance P neuropeptide in inflammation, wound healing and tissue homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inflammation and Organ Injury the Role of Substance P and Its Receptors [mdpi.com]

- 4. Substance P, obesity and gut inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peripheral substance P and neurokinin-1 receptors have a role in inflammatory and neuropathic orofacial pain models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Sensory substance P innervation of the stomach and pancreas. Demonstration of capsaicin-sensitive sensory neurons in the rat by combined immunohistochemistry and retrograde tracing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural characterization of tachykinins (neuropeptide gamma, neurokinin A, and substance P) from a reptile, Alligator mississipiensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The endocrine pancreas of Alligator mississippiensis. An immunocytochemical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Role of substance P in the nervous system control of digestive motility] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Evolutionary History of the Substance P Peptide in Reptiles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substance P (SP), a member of the tachykinin family of neuropeptides, is a critical signaling molecule involved in a myriad of physiological processes, including nociception, inflammation, and smooth muscle contraction. While extensively studied in mammals, the evolutionary trajectory of Substance P and its primary receptor, the Neurokinin-1 Receptor (NK1R), within the diverse reptilian lineage remains less characterized. This technical guide provides a comprehensive overview of the current knowledge on the evolutionary history of Substance P in reptiles. By examining the available genetic and proteomic data, this paper aims to illuminate the conservation and divergence of this important neuropeptide system. This guide also presents detailed experimental protocols for the isolation, sequencing, and functional analysis of tachykinin peptides and their receptors, providing a practical framework for researchers in the field.

Introduction to the Tachykinin System

The tachykinin family comprises a group of structurally related peptides characterized by a conserved C-terminal amino acid sequence, Phe-X-Gly-Leu-Met-NH2, where X is an aromatic or aliphatic residue[1]. These peptides are derived from preprotachykinin precursor proteins encoded by the TAC genes. In vertebrates, three such genes have been identified: TAC1, TAC3, and TAC4. The TAC1 gene, through alternative splicing, gives rise to the precursor protein for Substance P and Neurokinin A (NKA)[2].

Substance P exerts its biological effects by binding to G protein-coupled receptors, primarily the Neurokinin-1 Receptor (NK1R), encoded by the TACR1 gene. The interaction of Substance P with NK1R initiates a signaling cascade, typically involving the activation of phospholipase C and subsequent mobilization of intracellular calcium[3]. This signaling pathway is highly conserved across vertebrates and plays a crucial role in neurotransmission and neuromodulation[4].

Evolutionary History of Substance P in Reptiles

The evolution of the tachykinin system, including Substance P, is marked by gene duplication events that occurred early in vertebrate history. While data for a wide range of reptilian species remains limited, analysis of the available sequences provides insights into the conservation and adaptation of this neuropeptide.

Substance P Peptide Sequences in Reptilia

Direct amino acid sequencing of Substance P has been successfully performed in the American alligator (Alligator mississippiensis). This analysis revealed the sequence to be Arg-Pro-Arg-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2[1]. Notably, this sequence is identical to that of chicken (Gallus gallus) Substance P and differs from the mammalian consensus sequence (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2) by a single amino acid substitution at position three (Arginine in the alligator and chicken versus Lysine in mammals)[1][5].

Genomic and transcriptomic studies have identified the TAC1 gene, which encodes the precursor for Substance P, in several other reptilian species, including the green anole lizard (Anolis carolinensis), the hawksbill sea turtle (Eretmochelys imbricata), and the pitted-shelled turtle (Caretta caretta). While the full, experimentally verified peptide sequences from these species are not yet available in curated protein databases, the presence of the TAC1 gene strongly suggests the production of Substance P. The predicted amino acid sequence for Substance P from the Anolis carolinensis TAC1 precursor is identical to the mammalian sequence.

Information regarding Substance P in snakes is currently indirect, with studies showing the presence of Substance P-like immunoreactivity in various tissues, but specific peptide sequences have not yet been determined[6]. The analysis of snake venoms has identified a vast array of peptides, but to date, no sequences with high homology to Substance P have been reported[4][7].

Table 1: Comparison of Substance P Amino Acid Sequences in Vertebrates

| Species | Class | Substance P Amino Acid Sequence |

| Homo sapiens (Human) | Mammalia | R-P-K-P-Q-Q-F-F-G-L-M-NH2 |

| Gallus gallus (Chicken) | Aves | R-P-R-P-Q-Q-F-F-G-L-M-NH2 |

| Alligator mississippiensis (American Alligator) | Reptilia | R-P-R-P-Q-Q-F-F-G-L-M-NH2 |

| Anolis carolinensis (Green Anole) | Reptilia | R-P-K-P-Q-Q-F-F-G-L-M-NH2 (Predicted) |

The Neurokinin-1 Receptor (NK1R) in Reptiles

The TACR1 gene, encoding the NK1 receptor, has been identified in the genome of the green anole lizard (Anolis carolinensis). The predicted protein sequence shows significant homology to mammalian and avian NK1R, particularly in the transmembrane domains that are crucial for ligand binding and G protein coupling. Specific sequence data for the NK1R in other reptilian lineages, such as turtles, crocodilians, and snakes, is not yet available in public databases.

Quantitative Data

Quantitative data on Substance P in reptiles is sparse. A study on the American alligator reported a concentration of 405 pmol/g of Substance P-like immunoreactivity in whole brain wet tissue[1]. This indicates a significant presence of the peptide in the central nervous system. Data on receptor binding affinities and peptide concentrations in other reptilian species are currently unavailable.

Table 2: Quantitative Data for Substance P in Reptiles

| Species | Tissue | Method | Concentration (pmol/g wet tissue) |

| Alligator mississippiensis | Whole Brain | Radioimmunoassay | 405 |

Experimental Protocols

The following sections detail the methodologies for key experiments used in the study of tachykinin peptides and their receptors.

Peptide Extraction and Purification from Tissue

This protocol describes a general method for the extraction and purification of neuropeptides like Substance P from biological tissues.

Workflow for Peptide Extraction and Purification

References

- 1. Tachykinin peptides - Wikipedia [en.wikipedia.org]

- 2. Comparative proteomic analysis of tail regeneration in the green anole lizard, Anolis carolinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. mdpi.com [mdpi.com]

- 5. uniprot.org [uniprot.org]

- 6. Tissue Levels of Substance P Associated with Experimental Snake Venom Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Snake Venom Peptides: Tools of Biodiscovery - PMC [pmc.ncbi.nlm.nih.gov]

Substance P Precursor Protein in Alligator mississippiensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), a member of the tachykinin peptide family, is a crucial neuropeptide involved in a myriad of physiological processes, including nociception, inflammation, and smooth muscle contraction. In the American alligator, Alligator mississippiensis, Substance P plays a significant role in neuroendocrine function. This technical guide provides an in-depth overview of the Substance P precursor protein in A. mississippiensis, presenting available quantitative data, detailed experimental protocols for its study, and a visualization of its signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neurobiology, pharmacology, and drug development.

The Substance P Precursor Protein: Tachykinin Precursor 1 (TAC1)

Substance P is derived from a precursor protein encoded by the Tachykinin Precursor 1 (TAC1) gene. Through alternative splicing of the TAC1 gene, multiple mRNA transcripts can be produced, which are then translated into different preprotachykinin (PPT) isoforms (alpha, beta, gamma, and delta). These isoforms undergo post-translational processing to yield Substance P and other tachykinins like Neurokinin A (NKA).

While the complete genomic sequence and the full range of TAC1 isoforms have not been explicitly detailed for Alligator mississippiensis in currently available literature, the fundamental structure and processing of the precursor protein are highly conserved across vertebrates. The primary structure of mature Substance P in the American alligator has been identified as Arg-Pro-Arg-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2. This sequence is identical to that of chicken Substance P and differs from the mammalian counterpart by a single amino acid substitution (Arg for Lys at position 3).

Quantitative Data on Substance P in Alligator mississippiensis

Quantitative analysis of Substance P in Alligator mississippiensis has primarily focused on its concentration in the central nervous system. The whole brain of the alligator exhibits high concentrations of Substance P-like immunoreactivity. Further research is required to quantify Substance P levels in other tissues and to determine the binding affinities of alligator SP to its cognate receptors.

Table 1: Concentration of Substance P-like Immunoreactivity in the Brain of Alligator mississippiensis

| Tissue | Concentration (pmol/g wet tissue) | Reference |

| Whole Brain | 405 |

Experimental Protocols

The study of Substance P in Alligator mississippiensis involves a series of sophisticated biochemical techniques. The following protocols provide a generalized framework for the extraction, purification, and quantification of this neuropeptide from alligator tissues.

Neuropeptide Extraction from Alligator Tissue

This protocol outlines the initial steps for extracting neuropeptides from biological samples.

-

Tissue Homogenization :

-

Excise the tissue of interest (e.g., brain) from the alligator and immediately freeze it in liquid nitrogen to prevent protein degradation.

-

Weigh the frozen tissue and place it in a pre-chilled mortar.

-

Add liquid nitrogen to the mortar and grind the tissue to a fine powder using a pestle.

-

Transfer the powdered tissue to a tube containing an acidic extraction buffer (e.g., 2 M acetic acid) to inactivate endogenous proteases.

-

Homogenize the sample using a tissue homogenizer or sonicator until a uniform suspension is achieved.

-

-

Centrifugation and Supernatant Collection :

-

Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 30 minutes at 4°C.

-

Carefully collect the supernatant, which contains the extracted peptides.

-

-

Solid-Phase Extraction (SPE) for Peptide Enrichment :

-

Condition a C18 SPE cartridge with methanol (B129727) followed by equilibration with an aqueous solution (e.g., 0.1% trifluoroacetic acid in water).

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with a low concentration of organic solvent (e.g., 5% acetonitrile (B52724) in 0.1% trifluoroacetic acid) to remove salts and other hydrophilic impurities.

-

Elute the bound peptides with a higher concentration of organic solvent (e.g., 60% acetonitrile in 0.1% trifluoroacetic acid).

-

Dry the eluted peptide fraction using a vacuum concentrator.

-

Workflow for neuropeptide extraction from alligator tissue.

High-Performance Liquid Chromatography (HPLC) Purification

This protocol describes the separation and purification of Substance P from the extracted peptide mixture.

-

Sample Preparation :

-

Reconstitute the dried peptide extract in the HPLC mobile phase A (e.g., 0.1% trifluoroacetic acid in water).

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

-

HPLC Separation :

-

Inject the filtered sample onto a C18 reverse-phase HPLC column.

-

Elute the peptides using a linear gradient of mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile) from a low to a high concentration.

-

Monitor the elution profile at a wavelength of 214 nm or 280 nm.

-

Collect fractions corresponding to the peaks observed in the chromatogram.

-

-

Fraction Analysis :

-

Analyze the collected fractions for the presence of Substance P using a specific assay, such as a radioimmunoassay.

-

Radioimmunoassay (RIA) for Substance P Quantification

This protocol details a competitive binding assay to measure the concentration of Substance P.

-

Preparation of Standards and Samples :

-

Prepare a series of standard solutions with known concentrations of synthetic alligator Substance P.

-

Dilute the HPLC-purified fractions containing the putative alligator Substance P.

-

-

Assay Procedure :

-

To a set of tubes, add a fixed amount of a specific primary antibody against Substance P.

-

Add a fixed amount of radiolabeled Substance P (e.g., ¹²⁵I-labeled SP) to each tube.

-

Add varying concentrations of the standard Substance P or the unknown samples to the respective tubes.

-

Incubate the mixture to allow for competitive binding between the labeled and unlabeled Substance P for the antibody.

-

Add a secondary antibody or another agent to precipitate the primary antibody-antigen complexes.

-

Centrifuge the tubes to pellet the precipitated complexes.

-

Measure the radioactivity in the pellets using a gamma counter.

-

-

Data Analysis :

-

Construct a standard curve by plotting the percentage of bound radiolabeled Substance P as a function of the concentration of the standard Substance P.

-

Determine the concentration of Substance P in the unknown samples by interpolating their percentage of bound radioactivity on the standard curve.

-

Substance P Signaling Pathway

Substance P exerts its biological effects by binding to and activating G protein-coupled receptors (GPCRs), primarily the neurokinin-1 receptor (NK1R). While the specific signaling cascade in Alligator mississippiensis has not been fully elucidated, it is expected to follow the highly conserved pathway observed in other vertebrates.

Upon binding of Substance P, the NK1R undergoes a conformational change, leading to the activation of heterotrimeric G proteins, predominantly Gq/11 and Gs.

-

Gq/11 Pathway : The activated Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

-

Gs Pathway : The activated Gαs subunit stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA).

These second messengers (Ca²⁺, DAG, and cAMP) initiate a cascade of downstream signaling events, ultimately leading to various cellular responses, such as neuronal excitation, smooth muscle contraction, and modulation of inflammatory processes.

Generalized Substance P signaling cascade via the NK1 receptor.

Conclusion

The study of the Substance P precursor protein and its derivatives in Alligator mississippiensis offers valuable insights into the evolution and function of the tachykinin system in vertebrates. While foundational knowledge regarding the primary structure and brain concentration of Substance P in this species has been established, further research is necessary to fully characterize the TAC1 gene, quantify peptide levels in a broader range of tissues, and delineate the specific nuances of its signaling pathways. The experimental protocols and pathway visualizations provided in this guide aim to facilitate future investigations and support the development of novel therapeutic strategies targeting the Substance P system.

Distribution of Substance P Immunoreactivity in the Alligator Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), a neuropeptide of the tachykinin family, plays a crucial role in neurotransmission, particularly in pathways related to pain, inflammation, and stress responses. While the distribution of Substance P has been extensively studied in mammals, research in reptiles, specifically alligators, is less comprehensive. This technical guide synthesizes the available data on Substance P immunoreactivity in the reptilian brain to present a putative distribution in the alligator brain. It provides detailed experimental protocols for the immunohistochemical localization of Substance P, adapted from methodologies used in related species. Furthermore, this document illustrates the established signaling pathway of Substance P and a comprehensive experimental workflow to guide future research in this area. This guide is intended to serve as a foundational resource for researchers investigating the neurobiology of the alligator and the potential role of Substance P in reptilian physiology and pharmacology.

Introduction

Substance P is an eleven-amino acid neuropeptide that acts as a primary neurotransmitter and neuromodulator in the central and peripheral nervous systems. Its functions are mediated through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor. The study of Substance P distribution is critical for understanding its physiological roles and for the development of therapeutic agents targeting the tachykinin system.

This guide focuses on the distribution of Substance P immunoreactivity within the alligator brain. Due to a lack of specific quantitative data for alligators, this document extrapolates from findings in other reptilian species, such as turtles and lizards, to provide a likely distribution pattern. The information presented herein is intended to be a starting point for further empirical investigation.

Putative Distribution of Substance P Immunoreactivity in the Alligator Brain

The following table summarizes the expected distribution and density of Substance P-immunoreactive (SP-IR) neurons and fibers in the major regions of the alligator brain. This data is compiled and extrapolated from immunohistochemical and radioimmunoassay studies in turtles and lizards.[1][2][3] The density is categorized as High, Moderate, or Low/Sparse.

| Brain Region | Putative Density of SP-IR Neurons | Putative Density of SP-IR Fibers | References |

| Telencephalon | |||

| Striatum | High | High | [1](4--INVALID-LINK-- |

| Globus Pallidus | Moderate | High | [2](--INVALID-LINK--) |

| Cortical Areas | Low/Sparse | Low/Sparse | [2](--INVALID-LINK--) |

| Septum | Low/Sparse | Low/Sparse | [2](--INVALID-LINK--) |

| Amygdala | Low/Sparse | Low/Sparse | [2](--INVALID-LINK--) |

| Diencephalon | |||

| Hypothalamus | High | High | [1](4--INVALID-LINK-- |

| Thalamic Nuclei | Low/Sparse | Moderate | [2](--INVALID-LINK--) |

| Median Eminence | - | High | [2](--INVALID-LINK--) |

| Mesencephalon | |||

| Optic Tectum | Moderate | High | [2](--INVALID-LINK--) |

| Ventral Tegmental Area | Low/Sparse | Moderate | [2](--INVALID-LINK--) |

| Substantia Nigra | Low/Sparse | High | [2](--INVALID-LINK--) |

| Rhombencephalon | |||

| Raphe Nuclei | None Observed | High | [2](--INVALID-LINK--) |

| Spinal Cord (Dorsal Horn) | None Observed | High | [2](--INVALID-LINK--) |

Disclaimer: This table represents a putative distribution based on data from other reptilian species and awaits empirical validation in alligators.

Experimental Protocols

The following is a detailed protocol for the immunohistochemical localization of Substance P in alligator brain tissue, adapted from a study on the juvenile Chinese alligator.[5]

Tissue Preparation

-

Anesthesia and Perfusion: Anesthetize the alligator with an appropriate anesthetic (e.g., sodium pentobarbital). Perform a transcardial perfusion with 0.9% saline followed by 4% paraformaldehyde in 0.1 M phosphate (B84403) buffer (PB, pH 7.4).

-

Post-fixation: Dissect the brain and post-fix in the same fixative for 24-48 hours at 4°C.

-

Cryoprotection: Transfer the brain to a 30% sucrose (B13894) solution in 0.1 M PB at 4°C until it sinks.

-

Sectioning: Section the brain on a cryostat or freezing microtome at 30-40 µm thickness. Collect sections in a cryoprotectant solution for long-term storage at -20°C or directly into 0.1 M PB for immediate processing.

Immunohistochemistry

-

Washing: Wash free-floating sections three times for 10 minutes each in 0.1 M PB.

-

Antigen Retrieval (Optional but Recommended): For improved staining, incubate sections in 10 mM sodium citrate (B86180) buffer (pH 6.0) at 80°C for 30 minutes. Allow to cool to room temperature.

-

Blocking: Block non-specific binding by incubating sections for 1 hour at room temperature in a blocking solution containing 5% normal goat serum (or serum from the species of the secondary antibody) and 0.3% Triton X-100 in 0.1 M PB.

-

Primary Antibody Incubation: Incubate sections with a primary antibody against Substance P (e.g., rabbit anti-Substance P, diluted 1:1000 - 1:5000 in blocking solution) for 24-48 hours at 4°C with gentle agitation.

-

Washing: Wash sections three times for 10 minutes each in 0.1 M PB containing 0.1% Triton X-100 (PBT).

-

Secondary Antibody Incubation: Incubate sections with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG, diluted 1:500 in PBT) for 2 hours at room temperature.

-

Washing: Wash sections three times for 10 minutes each in PBT.

-

Signal Amplification: Incubate sections with an avidin-biotin-peroxidase complex (ABC) solution (prepared according to the manufacturer's instructions) for 1 hour at room temperature.

-

Washing: Wash sections three times for 10 minutes each in 0.1 M PB.

-

Visualization: Develop the peroxidase reaction using a solution of 0.05% 3,3'-diaminobenzidine (B165653) (DAB) and 0.01% hydrogen peroxide in 0.1 M PB. Monitor the reaction under a microscope and stop by transferring the sections to 0.1 M PB.

-

Mounting and Coverslipping: Mount the stained sections onto gelatin-coated slides, air-dry, dehydrate through a graded series of ethanol, clear in xylene, and coverslip with a permanent mounting medium.

Signaling Pathway and Experimental Workflow

Substance P Signaling Pathway

Substance P exerts its effects by binding to the neurokinin-1 receptor (NK1R), a G protein-coupled receptor. This interaction primarily activates the Gq alpha subunit, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream effectors modulate neuronal excitability and gene expression.

References

- 1. The distribution of substance P in turtle nervous system: a radioimmunoassay and immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Distribution of substance P-like immunoreactivity in the chameleon brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Distribution of substance P, vasoactive intestinal polypeptide and serotonin immunoreactive structures in the central nervous system of the lizard, Lacerta agilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immunofluorescent staining of Treponema in tissues fixed with formalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Endogenous Substance P in American Alligator (Alligator mississippiensis): A Technical Guide for Researchers

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Substance P (SP) in the American alligator (Alligator mississippiensis), with a focus on its measurement in plasma and cerebrospinal fluid (CSF). While direct quantitative data for SP in alligator plasma and CSF is not presently available in published literature, this document outlines detailed methodologies for its determination based on established protocols in other species. It also covers the known structure of alligator SP, its signaling pathways, and key considerations for sample collection and analysis.

Quantitative Data

A critical gap exists in the scientific literature regarding the endogenous concentrations of Substance P in the plasma and cerebrospinal fluid of the American alligator. However, research has quantified Substance P-like immunoreactivity in alligator brain tissue.

Table 1: Endogenous Substance P Levels in Alligator mississippiensis

| Biological Matrix | Analyte | Concentration | Method | Reference |

| Plasma | Substance P | Not Reported | - | - |

| Cerebrospinal Fluid (CSF) | Substance P | Not Reported | - | - |

| Whole Brain | Substance P-like immunoreactivity | 405 pmol/g (wet tissue) | Radioimmunoassay (RIA) | [1] |

Note: The primary structure of alligator Substance P has been identified as Arg-Pro-Arg-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2. This sequence is identical to that found in chickens and differs from mammalian Substance P by a single amino acid substitution (Arg for Lys at position 3)[1].

Substance P Signaling Pathway

Substance P exerts its biological effects primarily through binding to the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR).[2][3][4] The activation of NK1R initiates a cascade of intracellular signaling events. While this pathway has been extensively studied in mammals, it provides a strong predictive model for vertebrates like the alligator.

The binding of Substance P to NK1R activates G-proteins, leading to the stimulation of phospholipase C (PLC).[2][5] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC).

Simultaneously, NK1R activation can stimulate adenylate cyclase, leading to the production of cyclic AMP (cAMP), another key second messenger.[2][3] These pathways ultimately converge on the activation of mitogen-activated protein kinases (MAPKs), such as p38 MAPK and ERK1/2, which regulate a host of cellular processes including inflammation, cell proliferation, and pain transmission.[2][6]

References

- 1. Structural characterization of tachykinins (neuropeptide gamma, neurokinin A, and substance P) from a reptile, Alligator mississipiensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Substance P - Wikipedia [en.wikipedia.org]

- 5. Substance P’s Impact on Chronic Pain and Psychiatric Conditions—A Narrative Review [mdpi.com]

- 6. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Substance P in Alligator Sensory Processing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction